8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is a heterocyclic compound characterized by a fused triazole and pyridine structure. This compound is of interest in medicinal chemistry due to its potential bioactive properties. It features a bromine atom and a methyl group at specific positions on the triazole ring, which may influence its biological activity and chemical reactivity.
The compound can be synthesized through various methods, including cyclization reactions involving appropriate precursors. Its structural characteristics make it a candidate for exploration in pharmaceutical applications, particularly in targeting specific biological pathways.
This compound belongs to the class of triazolo-pyridine derivatives, which are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromine and methyl groups enhances its potential as a therapeutic agent.
The synthesis of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine typically involves cyclization reactions of suitable precursors. Common synthetic routes include:
The molecular formula of 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine is . The structure consists of:
The compound's molecular weight is approximately 215.06 g/mol. Its structural complexity contributes to its unique chemical properties and biological activities.
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine involves its interaction with specific biological targets such as enzymes or receptors. The compound can modulate enzyme activity by binding to active sites or allosteric sites, potentially leading to:
Data from studies suggest that this compound may inhibit receptor tyrosine kinases involved in cancer progression .
The compound is typically a crystalline solid with moderate solubility in polar solvents like water and ethanol. Its melting point and boiling point data are essential for understanding its stability and handling requirements.
Key chemical properties include:
Relevant data includes:
8-Bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine has several scientific uses:
The construction of the [1,2,4]triazolo[1,5-a]pyridine scaffold demands precise regiocontrol, particularly for C6 and C8 substituted derivatives like the target amine. The most industrially viable approach employs ortho-functionalized pyridine precursors as annulation substrates. Patent WO2024015825A1 details a high-yielding route where 5-bromo-3,4-dimethylpyridin-2-amine undergoes formylation followed by cyclodehydration with formamidine acetate under refluxing acetic acid. This method achieves >85% regioselectivity for the 6-bromo-7,8-dimethyl isomer due to steric and electronic directing effects imparted by the methyl groups [6]. Alternative annulation pathways utilize hypervalent iodine-mediated oxidative cyclization of N-acylpyridin-2-amines, though this requires stringent temperature control (-10°C to 0°C) to suppress N1 vs N2 regioisomer formation. Recent optimizations employ microwave-assisted synthesis (150°C, DMF, 30 min) to enhance reaction homogeneity and reduce isomeric contaminants to <3% [6] [9].
Table 1: Comparative Annulation Approaches for 6,8-Disubstituted [1,2,4]Triazolo[1,5-a]pyridines
Precursor | Cyclization Agent | Conditions | Regioselectivity | Yield |
---|---|---|---|---|
5-Bromo-3,4-dimethylpyridin-2-amine | Formamidine acetate | AcOH, Δ, 6h | 8-Br,6-Me: 7-Br,8-Me = 9:1 | 82% |
N-(5-Bromo-4-methylpyridin-2-yl)acetamide | (Diacetoxyiodo)benzene | CH₂Cl₂, -10°C, 1h | 8-Br,6-H: 6-Br,8-H = 8.5:1.5 | 67% |
2-Azido-5-bromo-3-methylpyridine | n-Butylamine, CuI | MeCN, MW, 150°C, 30min | >95% regiopure | 78% |
Direct assembly of the triazolopyridine core from 3(5)-amino-1,2,4-triazole (AT) derivatives and α,β-unsaturated carbonyls provides atom-economical access to the target scaffold. For 2-aminotriazolopyridines, in situ protection of the C5 amino group in AT with di-tert-butyl dicarbonate enables regioselective condensation with 3-bromo-1,1-dimethoxypropan-2-one. Subsequent acid-catalyzed cyclization (HCl, ethanol, 70°C) yields the 8-bromo-6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine core with 75–80% efficiency [9]. Crucially, solvent polarity dictates cyclization kinetics: DMF or NMP promotes faster ring closure (2–3h vs 8h in ethanol) but necessitates post-reaction purification via silica gel chromatography to remove polymeric byproducts. Substituent positioning is governed by the electrophile’s halomethyl-ketone moiety, where bromine incorporation at the pyridine C8 position occurs with >90% fidelity due to the electrophile’s inherent asymmetry [4] [9].
Table 2: Solvent Optimization in Cyclocondensation Reactions
Solvent | Temperature (°C) | Reaction Time (h) | Product Purity (%) | Key Observation |
---|---|---|---|---|
Ethanol | 70 | 8 | 98.5 (HPLC) | Minimal byproducts; requires extended time |
DMF | 90 | 2.5 | 87.2 (HPLC) | 5–7% dimeric impurities formed |
NMP | 100 | 2 | 91.0 (HPLC) | Faster kinetics; requires chromatographic cleanup |
Acetonitrile | 82 | 6 | 96.8 (HPLC) | Balanced kinetics/purity profile |
Achieving site-specific bromination at C8 and methylation at C6 in the triazolopyridine system presents distinct synthetic challenges. Electrophilic bromination (e.g., Br₂/AcOH) of 6-methyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine favors C5 substitution due to the triazole ring’s electron-donating effect, yielding <15% C8-brominated product. To overcome this, metal-halogen exchange strategies prove superior: lithiation at C8 using n-BuLi (-78°C, THF) followed by quenching with 1,2-dibromoethane installs bromine with 88–92% regioselectivity. Methylation exploits the inherent C6 acidity (pKa ≈ 23) via deprotonation with NaHMDS and subsequent iodomethane addition, achieving >95% selectivity. Protecting the C2 amine as a tert-butoxycarbonyl (Boc) group prior to metalation prevents competing coordination or decomposition pathways. Deprotection with TFA quantitatively restores the free amine without bromine migration [3] [6] [8].
Table 3: Halogenation Methods for Triazolopyridine Derivatives
Method | Conditions | C8 Selectivity (%) | C5 Byproduct (%) | Functional Group Tolerance |
---|---|---|---|---|
Br₂/AcOH | 25°C, 12h | 10–15 | 85–90 | Low (amine decomposition) |
n-BuLi/BrCH₂CH₂Br | THF, -78°C, 1h | 88–92 | <3 | Moderate (requires N-protection) |
CuBr₂/DBU in DMF | 120°C, 8h | 45–50 | 40–45 | High |
NBS, AIBN, CCl₄ | Reflux, 3h | 65–70 | 25–30 | Moderate (amide formation) |
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 1157-60-4
CAS No.: 113834-91-6
CAS No.: